molecular formula C24H30N2O B4313730 1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B4313730
M. Wt: 362.5 g/mol
InChI Key: JWYGSMGVWJSWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a synthetic organic compound that features a unique combination of adamantyl, phenyl, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 1-adamantylamine with 2-bromoethylbenzene to form 1-(2-bromoethyl)adamantane. This intermediate is then reacted with 2,6-dimethyl-4-phenylpyrimidin-5-one under basic conditions to yield the target compound. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The adamantyl moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The adamantyl moiety is known for its ability to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. Once inside, the compound can interact with enzymes or receptors, modulating their activity. The pyrimidinone ring may also play a role in binding to nucleic acids or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Shares the adamantyl moiety but lacks the pyrimidinone and phenyl groups.

    2,6-dimethyl-4-phenylpyrimidin-5-one: Contains the pyrimidinone and phenyl groups but lacks the adamantyl moiety.

    1-(2-bromoethyl)adamantane: An intermediate in the synthesis of the target compound, containing the adamantyl and ethyl groups.

Uniqueness

1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of structural features, which confer distinct physicochemical properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the pyrimidinone ring provides potential for diverse chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c1-16-22(21-6-4-3-5-7-21)23(27)25-17(2)26(16)9-8-24-13-18-10-19(14-24)12-20(11-18)15-24/h3-7,18-20H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYGSMGVWJSWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1CCC23CC4CC(C2)CC(C4)C3)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

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